molecular formula C16H18ClN3O4S B2619876 1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034556-57-3

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B2619876
CAS RN: 2034556-57-3
M. Wt: 383.85
InChI Key: XBGUPIHZMAFSEI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine and thiazole, both of which are nitrogen-containing heterocycles . The pyrrolidine ring is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a part of many potent biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of thiazole derivatives . The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antiviral Activity

Compounds containing the thiazolidin-4-one ring and indole derivatives have shown promising antiviral activities . They have been reported as potential inhibitors against various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Activity

The thiazolidin-4-one ring is found in many compounds with anticancer properties . These compounds could potentially be used in cancer treatment .

Anti-HIV Activity

Compounds containing the thiazolidin-4-one ring have shown potential as anti-HIV agents . They could be used in the development of new drugs for HIV treatment .

Antioxidant Activity

Thiazolidin-4-one derivatives have demonstrated antioxidant activities . They could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Compounds containing the thiazolidin-4-one ring have shown antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Thiazolidin-4-one derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs for tuberculosis treatment .

Antidiabetic Activity

Compounds containing the thiazolidin-4-one ring have shown antidiabetic activities . They could potentially be used in the development of new antidiabetic drugs .

Mechanism of Action

The mechanism of action of such compounds often involves the formation of hydrogen bonds with amino acids, which demonstrates encouraging binding energy . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Thiazoles have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.ClH/c1-22-11-3-4-12(13(7-11)23-2)18-16-17-10(9-24-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGUPIHZMAFSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

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